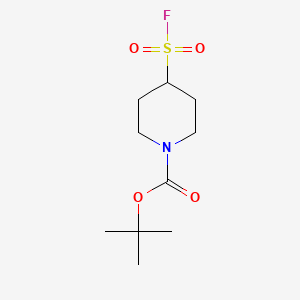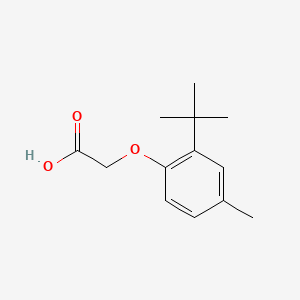![molecular formula C16H23N3O6S2 B2796073 methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate CAS No. 2034386-65-5](/img/structure/B2796073.png)
methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H23N3O6S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carbamate Compounds in Agriculture and Environmental Health
Carbamates, including structurally related compounds, play a significant role in agricultural practices and environmental health. They have been utilized as pesticides and insecticides due to their effectiveness in controlling various pests. However, their environmental persistence and potential toxicity to non-target organisms, including humans, have raised concerns. Studies have focused on understanding the mechanisms of action, degradation processes, and environmental fate of these compounds to mitigate their adverse effects and enhance their safe use.
Toxicological Effects and Environmental Concerns : Aldicarb, a carbamate insecticide, exemplifies the group's toxicological profile and environmental impact. It functions by inhibiting cholinesterase, showing rapid absorption and metabolism in organisms. Despite its acute toxicity, it's not considered carcinogenic or teratogenic but has sparked environmental concerns due to its potential contamination of groundwater and associated poisoning incidents (Risher, Mink, & Stara, 1987).
Biological Activities of Carbamate Derivatives : Research on 3-azabicyclo nonanones derivatives, which share a structural motif with the compound , highlights their significant antibacterial and antifungal activities. These activities suggest the potential for developing new therapeutic agents based on carbamate structures (Mazimba & Mosarwa, 2015).
Sulfonamide Inhibitors and Medicinal Applications : Sulfonamide compounds, closely related to sulfamoyl carbamates, demonstrate a broad spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, and antidiabetic activities. This versatility underscores the potential of sulfamoyl carbamates in pharmaceutical development (Gulcin & Taslimi, 2018).
Chemical Inhibitors and Drug Metabolism : The selectivity and potency of chemical inhibitors, including carbamate derivatives, in modulating cytochrome P450 isoforms, have critical implications for drug development and therapeutic drug monitoring. Understanding these interactions can aid in minimizing adverse drug reactions and enhancing drug efficacy (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
methyl N-[4-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S2/c1-25-16(20)17-11-3-7-15(8-4-11)27(23,24)18-12-9-13-5-6-14(10-12)19(13)26(2,21)22/h3-4,7-8,12-14,18H,5-6,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUPNNKVSSTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

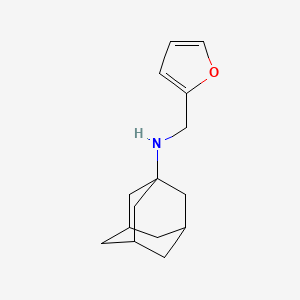
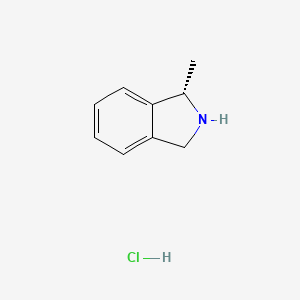
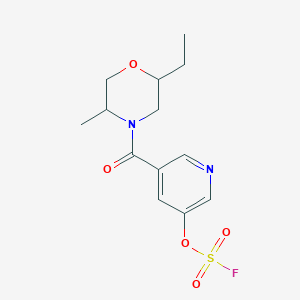
![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)
![ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate](/img/structure/B2796003.png)
![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]quinoline-2-carboxamide](/img/structure/B2796005.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)
![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)
